1-Octen-4-ol

Vue d'ensemble

Description

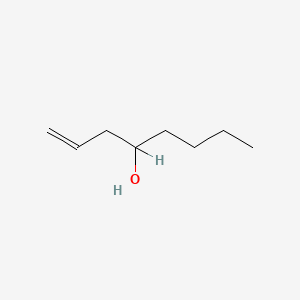

1-Octen-4-ol is an organic compound with the molecular formula C8H16O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of an eight-carbon chain. This compound is known for its distinctive odor and is often found in various natural sources, including essential oils and certain fungi.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Octen-4-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 1-octyne. In this method, 1-octyne is first treated with diborane (B2H6) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods: On an industrial scale, this compound can be produced through the hydroformylation of 1-octene. This process involves the reaction of 1-octene with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium-based catalyst to form an aldehyde intermediate. The aldehyde is then hydrogenated to produce this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Octen-4-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-octen-4-one using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to 1-octanol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-octen-4-chloride.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

Oxidation: 1-Octen-4-one

Reduction: 1-Octanol

Substitution: 1-Octen-4-chloride

Applications De Recherche Scientifique

Agricultural Applications

Insect Repellency:

1-Octen-4-ol has been studied for its effectiveness in repelling insects, particularly house flies (Musca domestica). A patent describes formulations containing this compound that demonstrate significant repellent properties against these pests, making it a potential candidate for use in pest control strategies .

Attractant Properties:

Interestingly, while it serves as a repellent for certain insects, this compound also acts as an attractant for other species. Research indicates that it can influence the behavior of various arthropods, potentially aiding in the development of targeted traps or lures for monitoring and controlling pest populations .

Food Science Applications

Flavoring Agent:

In the food industry, this compound is recognized for its flavoring properties. It is utilized to impart earthy and mushroom-like flavors in food products. Regulatory bodies have established guidelines for its safe use in food applications, allowing concentrations up to specific limits to ensure consumer safety .

Sensory Evaluation:

Studies have shown that this compound contributes significantly to the aroma profile of certain foods, enhancing the sensory experience of consumers. Its presence can be detected at low concentrations, making it a valuable additive in flavor formulations .

Pharmacological Applications

Potential Therapeutic Uses:

Research has explored the pharmacological potential of this compound, particularly its anti-inflammatory and antioxidant properties. Studies involving plant extracts containing this compound have indicated that it may possess beneficial effects against various pathogens and could be explored further for therapeutic applications .

Neurophysiological Studies:

In neurophysiological research, this compound has been linked to olfactory receptor responses in insects. It is important for understanding how certain compounds affect sensory perception and behavior in arthropods, which can inform pest management strategies .

-

Insect Repellency Study:

A study demonstrated that formulations containing this compound effectively reduced house fly populations in controlled environments. The results indicated a significant decrease in fly landings on treated surfaces compared to controls. -

Flavor Profile Analysis:

In sensory evaluations of mushroom-based products, the addition of this compound was found to enhance the overall flavor profile significantly, leading to higher consumer preference ratings. -

Pharmacological Research:

Investigations into the anti-inflammatory effects of plant extracts containing this compound revealed promising results against specific inflammatory markers in vitro, suggesting potential applications in developing new therapeutic agents.

Mécanisme D'action

The mechanism of action of 1-Octen-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it is known to bind to olfactory receptors in insects, influencing their behavior. The compound can also interact with cellular membranes, affecting their permeability and leading to antimicrobial effects. Additionally, it may modulate the activity of certain enzymes and signaling pathways involved in cellular responses.

Comparaison Avec Des Composés Similaires

1-Octen-4-ol can be compared with other similar compounds, such as:

1-Octen-3-ol: Known as mushroom alcohol, it is also an eight-carbon alcohol but with the hydroxyl group on the third carbon. It is widely studied for its role in attracting mosquitoes.

1-Octanol: An eight-carbon alcohol with the hydroxyl group on the first carbon, commonly used as a solvent and in the production of plasticizers.

Uniqueness of this compound: this compound is unique due to its specific position of the hydroxyl group, which imparts distinct chemical and biological properties. Its ability to act as an insect attractant or repellent and its potential antimicrobial properties make it a compound of significant interest in various fields of research.

Activité Biologique

1-Octen-4-ol (C8H16O) is a volatile organic compound known for its distinct mushroom-like odor. It is produced by various fungi and is also found in certain plants. This article explores the biological activity of this compound, including its effects on microorganisms, potential therapeutic applications, and relevant case studies.

This compound is classified as an unsaturated alcohol with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| Boiling Point | 157 °C |

| Density | 0.83 g/cm³ |

| Solubility in Water | Low |

Antimicrobial Effects

This compound has been studied for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against various fungal species, including Aspergillus and Penicillium. A study demonstrated that exposure to this compound significantly reduced the growth of A. flavus, a common mold known for producing aflatoxins, which are harmful to human health. The compound's effectiveness was concentration-dependent, with higher concentrations leading to more substantial growth inhibition .

Modulation of GABA Receptors

Recent studies have suggested that this compound may interact with gamma-aminobutyric acid (GABA) receptors. In experiments involving honeybees exposed to fipronil, a neurotoxic insecticide, co-exposure to this compound improved survival rates. This effect suggests that the compound may act as a modulator of GABA receptors, potentially counteracting the neurotoxic effects of certain pesticides .

Case Study 1: Fungal Inhibition

In a controlled laboratory setting, researchers investigated the impact of varying concentrations of this compound on A. flavus growth over a period of nine days. The results indicated that lower concentrations (100–200 ppm) led to higher conidial density compared to untreated controls, while higher concentrations (400 ppm) resulted in reduced growth and sclerotia formation. This study highlights the potential application of this compound as a biocontrol agent in agricultural settings .

Case Study 2: Bee Survival Enhancement

A study focusing on honeybee populations exposed to fipronil found that when bees were co-exposed to this compound at concentrations ranging from 0.5 to 3.4 µg/L, there was a notable improvement in survival rates over 21 days compared to those exposed solely to fipronil. This suggests a protective role for this compound against pesticide toxicity, potentially enhancing bee fitness and survival .

Discussion

The biological activity of this compound presents promising avenues for research and application in both agricultural and environmental contexts. Its antimicrobial properties could be harnessed for developing natural fungicides, while its potential interaction with GABA receptors opens possibilities for mitigating pesticide toxicity in beneficial insect populations.

Propriétés

IUPAC Name |

oct-1-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,8-9H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGCMRVEDHLBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347289 | |

| Record name | 1-Octen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40575-42-6 | |

| Record name | 1-Octen-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040575426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40575-42-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octen-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.